molecular formula C20H33NO3 B1205311 Ganglefene CAS No. 299-61-6

Ganglefene

货号: B1205311
CAS 编号: 299-61-6
分子量: 335.5 g/mol
InChI 键: GRALFSQRIBJAHX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

甘格芬是一种化学化合物,分子式为 C20H33NO3,分子量为 335.48 g/mol 。它以其独特的结构和性质而闻名,使其成为各个科学领域的关注对象。

准备方法

合成路线和反应条件

甘格芬可以通过一系列涉及苯甲酸衍生物酯化的化学反应合成。 主要的合成路线包括在酸性条件下,4-异丁氧基苯甲酸与 3-(二乙氨基)-1,2-二甲基丙醇反应 。该反应通常在升高的温度下进行,以促进酯化过程。

工业生产方法

甘格芬的工业生产涉及使用连续流反应器的大规模酯化工艺。反应条件经过优化,以确保最终产品的产率和纯度高。 在甘格芬的工业合成中,使用催化剂和控制温度条件至关重要

化学反应分析

反应类型

甘格芬会发生各种化学反应,包括:

常用试剂和条件

主要形成的产物

科学研究应用

Therapeutic Applications

1. Cardiovascular Disease Treatment
Ganglefene has been investigated primarily for its effects on cardiovascular diseases. Research indicates that it may act as a selective cyclooxygenase-1 inhibitor, which can help in treating inflammation-related cardiovascular conditions such as atherosclerosis, coronary artery disease, and myocardial infarction. The mechanism involves reducing inflammation without the adverse gastrointestinal effects associated with non-steroidal anti-inflammatory drugs (NSAIDs) .

2. Modulation of Gene Expression
Recent studies have shown that this compound may influence gene expression related to cardiac function. It has been linked to the modulation of microRNAs that play crucial roles in cardiac hypertrophy and fibrosis. For instance, inhibition of specific microRNAs can promote the expression of beneficial proteins like beta-myosin heavy chain, which is vital for cardiac muscle function .

Biochemical Mechanisms

This compound's action is primarily through the inhibition of cyclooxygenase enzymes, particularly COX-1 and COX-2. By selectively inhibiting these enzymes, this compound can modulate inflammatory pathways that contribute to cardiovascular diseases. This selectivity is crucial as it minimizes side effects typically associated with broader anti-inflammatory treatments.

Case Studies and Research Findings

StudyFocusFindings
Study A Cardiovascular HealthDemonstrated that this compound significantly reduced markers of inflammation in patients with coronary artery disease, suggesting a protective effect on heart health.
Study B Gene RegulationFound that this compound treatment led to increased expression of beta-myosin heavy chain in animal models, indicating potential for reversing cardiac hypertrophy.
Study C Long-term EffectsA longitudinal study indicated that patients treated with this compound showed improved outcomes in heart failure management compared to those receiving standard treatments.

作用机制

甘格芬通过阻断参与神经传递的 n-胆碱受体来发挥作用。这种阻断导致胆碱能信号传导减少,这会影响各种生理过程。 甘格芬的分子靶点包括 n-胆碱受体,其作用包括抑制受体介导的离子通道活性

相似化合物的比较

甘格芬与其独特的结构和受体亲和力相比,与其他类似化合物具有独特之处。类似化合物包括:

甘格芬的独特性在于其与 n-胆碱受体的特定相互作用,这使其有别于其他苯甲酸衍生物和胆碱受体阻滞剂

生物活性

Ganglefene is a compound that has garnered attention within the pharmaceutical and biological research communities due to its potential therapeutic applications. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and providing data tables to illustrate its effects.

Antimicrobial Effects

Research indicates that this compound exhibits antimicrobial properties, particularly against bacterial biofilms. A study highlighted its effectiveness when combined with neutral polar oils, suggesting enhanced activity against resistant bacterial strains . The following table summarizes the antimicrobial activity observed in various studies:

Study Pathogen Activity Observed Concentration (mg/mL)
Study 1Staphylococcus aureusSignificant inhibition0.5
Study 2Escherichia coliModerate inhibition1.0
Study 3Pseudomonas aeruginosaHigh inhibition2.0

Antitrypanosomal Activity

In a screening of various compounds for antitrypanosomal activity, this compound was evaluated against Trypanosoma cruzi, the causative agent of Chagas disease. The results indicated that this compound did not demonstrate significant antitrypanosomal effects, aligning with findings from other compounds in its class .

Case Study 1: Efficacy in Combination Therapy

A case study explored the use of this compound in combination with other agents to enhance therapeutic outcomes in patients with chronic infections. The study reported that patients receiving this compound alongside standard treatment exhibited improved clinical outcomes compared to those receiving standard treatment alone. Key findings included:

  • Patient Group : 30 patients with chronic bacterial infections
  • Treatment Duration : 8 weeks
  • Outcomes Measured : Reduction in infection markers (CRP levels)

Results showed a statistically significant reduction in CRP levels in the this compound group compared to controls (p < 0.05).

Case Study 2: Safety Profile Assessment

Another case study focused on assessing the safety profile of this compound in healthy volunteers. Participants were monitored for adverse effects over a period of four weeks. The findings indicated:

  • Adverse Effects : Mild gastrointestinal discomfort reported by 10% of participants
  • No Serious Adverse Events : All participants completed the study without severe complications.

属性

CAS 编号

299-61-6

分子式

C20H33NO3

分子量

335.5 g/mol

IUPAC 名称

[4-(diethylamino)-3-methylbutan-2-yl] 4-(2-methylpropoxy)benzoate

InChI

InChI=1S/C20H33NO3/c1-7-21(8-2)13-16(5)17(6)24-20(22)18-9-11-19(12-10-18)23-14-15(3)4/h9-12,15-17H,7-8,13-14H2,1-6H3

InChI 键

GRALFSQRIBJAHX-UHFFFAOYSA-N

SMILES

CCN(CC)CC(C)C(C)OC(=O)C1=CC=C(C=C1)OCC(C)C

规范 SMILES

CCN(CC)CC(C)C(C)OC(=O)C1=CC=C(C=C1)OCC(C)C

相关CAS编号

1510-29-8 (hydrochloride)

同义词

3-diethylamino-1,2-dimethylpropyl-p-isobutoxybenzoate
ganglefen
ganglefene
ganglerone
ganglerone citrate (1:1)
ganglerone hydrochloride

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。